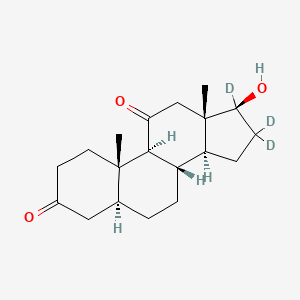

11-Ketodihydrotestosterone-d3

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C19H28O3 |

|---|---|

Molekulargewicht |

307.4 g/mol |

IUPAC-Name |

(5S,8S,9S,10S,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-2,4,5,6,7,8,9,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione |

InChI |

InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11,13-14,16-17,22H,3-10H2,1-2H3/t11-,13-,14-,16-,17+,18-,19-/m0/s1/i6D2,16D |

InChI-Schlüssel |

RSQKILYTRHKUIJ-RRAJKZIQSA-N |

Isomerische SMILES |

[2H][C@]1([C@]2(CC(=O)[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)O |

Kanonische SMILES |

CC12CCC(=O)CC1CCC3C2C(=O)CC4(C3CCC4O)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Biological Function of 11-Ketodihydrotestosterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Ketodihydrotestosterone (B1662675) (11-KDHT) is an adrenal-derived androgen that has emerged as a potent and crucial player in androgen receptor signaling, particularly in the context of castration-resistant prostate cancer (CRPC).[1][2] This document provides a comprehensive overview of the biological function of 11-KDHT, detailing its synthesis, mechanism of action, and physiological effects. Quantitative data from key studies are summarized, and detailed experimental protocols for the cited research are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of this important steroid.

Introduction

Traditionally, testosterone (B1683101) (T) and its more potent metabolite, dihydrotestosterone (B1667394) (DHT), have been considered the primary drivers of androgen receptor (AR) activation. However, recent research has unveiled a significant role for 11-oxygenated androgens, with 11-ketodihydrotestosterone (11-KDHT) being a particularly potent member of this class.[3][4] Synthesized predominantly from adrenal precursors, 11-KDHT can sustain androgenic signaling in low-testosterone environments, such as in patients undergoing androgen deprivation therapy (ADT) for prostate cancer.[2][5] This guide delves into the intricate biological functions of 11-KDHT, providing a technical resource for researchers in endocrinology, oncology, and drug development.

Synthesis of 11-Ketodihydrotestosterone

11-KDHT is not synthesized de novo in the same manner as testicular androgens. Instead, it is peripherally metabolized from adrenal-derived C19 steroids, primarily 11β-hydroxyandrostenedione (11OHA4).[1][3] The synthesis involves a multi-step enzymatic cascade occurring in tissues such as the prostate.

The primary pathway for 11-KDHT synthesis is as follows:

-

11β-hydroxyandrostenedione (11OHA4) is converted to 11-ketoandrostenedione (11KA4) by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11βHSD2) .[6]

-

11KA4 is then converted to 11-ketotestosterone (11KT) by aldo-keto reductase family 1 member C3 (AKR1C3) .[6]

-

Finally, 11KT is 5α-reduced to the highly potent 11-ketodihydrotestosterone (11-KDHT) by steroid-5α-reductase (SRD5A) .[6]

An alternative pathway involves the conversion of 11OHA4 to 11β-hydroxytestosterone (11OHT) by 17β-hydroxysteroid dehydrogenase (17βHSD), which can then be converted to 11KT by 11βHSD2.[6]

Figure 1: Biosynthesis pathway of 11-Ketodihydrotestosterone.

Mechanism of Action: A Potent Androgen Receptor Agonist

11-KDHT exerts its biological effects primarily through the activation of the androgen receptor (AR), a ligand-activated transcription factor.[1][4] Upon binding to the AR, 11-KDHT induces a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation to the nucleus. In the nucleus, the 11-KDHT-AR complex binds to androgen response elements (AREs) on target genes, recruiting co-regulators and initiating transcription.

Androgen Receptor Binding Affinity and Potency

Competitive whole-cell binding assays have demonstrated that 11-KDHT binds to the human AR with an affinity comparable to that of DHT, the most potent endogenous androgen.[1][3] Transactivation assays further confirm its potency, showing that 11-KDHT is a full and efficacious agonist of the AR, capable of driving AR-dependent gene expression to a similar extent as DHT.[1][4]

Table 1: Androgen Receptor Binding Affinities and Agonist Potencies

| Compound | Binding Affinity (Ki, nM) | Agonist Potency (EC50, nM) |

| 11-Ketodihydrotestosterone (11-KDHT) | 20.4 [1][7] | 1.35 [7][8] |

| Dihydrotestosterone (DHT) | 22.7[1] | 3.0[9] |

| 11-Ketotestosterone (11KT) | 80.8[1] | 15.8[9] |

| Testosterone (T) | 34.3[1] | 19.6[9] |

Data compiled from studies on human androgen receptor.[1][7][8][9]

Physiological Effects of 11-Ketodihydrotestosterone

The potent agonistic activity of 11-KDHT on the AR translates into significant physiological effects, particularly in androgen-sensitive tissues like the prostate.

Regulation of Androgen-Dependent Gene Expression

Treatment of androgen-dependent prostate cancer cell lines, such as LNCaP and VCaP, with 11-KDHT leads to the significant upregulation of well-established AR target genes.[7] These include genes involved in prostate cell function and proliferation, such as Kallikrein-3 (KLK3, which codes for prostate-specific antigen or PSA), Transmembrane protease, serine 2 (TMPRSS2), and FK506-binding protein 5 (FKBP5).[7]

Table 2: Fold Change in Androgen-Regulated Gene Expression in LNCaP and VCaP Cells

| Gene | Cell Line | Treatment (10 nM) | Fold Change vs. Vehicle |

| KLK3 | LNCaP | 11-KDHT | Significant Upregulation[7] |

| VCaP | 11-KDHT | Significant Upregulation[7] | |

| TMPRSS2 | LNCaP | 11-KDHT | Significant Upregulation[7] |

| VCaP | 11-KDHT | Significant Upregulation[7] | |

| FKBP5 | LNCaP | 11-KDHT | Significant Upregulation[7] |

| VCaP | 11-KDHT | Significant Upregulation[7] |

Data is a qualitative summary from Pretorius et al. (2016), which reported significant upregulation at 1 nM and 10 nM concentrations.[7]

Stimulation of Cell Proliferation

11-KDHT has been shown to be a potent inducer of cell proliferation in androgen-dependent prostate cancer cells.[1][7] In LNCaP and VCaP cell lines, 11-KDHT stimulates cell growth at nanomolar concentrations, with an efficacy comparable to or even exceeding that of DHT in some contexts.[7]

Table 3: Induction of Cell Proliferation in LNCaP and VCaP Cells

| Cell Line | Treatment (Concentration) | Fold Change in Proliferation vs. Vehicle |

| LNCaP | 11-KDHT (0.1 nM) | 1.6-fold[7] |

| DHT (0.1 nM) | 1.4-fold[7] | |

| VCaP | 11-KDHT (1 nM) | 2.0-fold[7] |

| DHT (1 nM) | 2.1-fold[7] |

Data from Pretorius et al. (2016).[7]

Slower Metabolism and Prolonged Activity

A crucial aspect of 11-KDHT's biological function is its metabolic stability. In vitro studies have shown that 11-KDHT is metabolized at a significantly lower rate compared to DHT in prostate cancer cells.[1] This reduced metabolic clearance suggests that 11-KDHT may have a longer half-life in target tissues, leading to prolonged androgenic stimulation of the AR.[1]

Role in Castration-Resistant Prostate Cancer (CRPC)

The adrenal synthesis of 11-KDHT precursors and its potent androgenic activity make it a key contributor to the progression of castration-resistant prostate cancer (CRPC).[1][2] In CRPC, despite low circulating levels of testicular androgens due to ADT, intratumoral androgen synthesis, including the production of 11-KDHT, can reactivate the AR and drive tumor growth.[5] Furthermore, proteomic analysis has revealed that 11-KDHT regulates the expression of more AR-regulated proteins than DHT in VCaP cells, suggesting a broad and significant impact on the androgen-regulated proteome in CRPC.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Competitive Whole-Cell Androgen Receptor Binding Assay

Figure 2: Workflow for the competitive whole-cell AR binding assay.

-

Cell Line: COS-1 cells.[1]

-

Plasmids: pSVARo (human androgen receptor expression vector).[2]

-

Radioligand: [3H]-Mibolerone (a synthetic androgen).[1]

-

Procedure:

-

COS-1 cells are transiently transfected with the pSVARo plasmid.

-

Transfected cells are incubated with a fixed concentration of [3H]-Mibolerone in the presence of increasing concentrations of unlabeled competitor steroids (e.g., 11-KDHT, DHT).

-

After incubation, cells are washed to remove unbound ligand.

-

Cells are lysed, and the amount of bound radioactivity is quantified using a scintillation counter.

-

The percentage of specific binding is plotted against the concentration of the competitor to determine the inhibitory constant (Ki).

-

Androgen Receptor Transactivation Assay (Luciferase Reporter Assay)

Figure 3: Workflow for the AR transactivation (luciferase) assay.

-

Cell Line: COS-1 cells.[2]

-

Plasmids: pSVARo (human AR expression vector) and 4xSC ARE1.2-luc (luciferase reporter plasmid containing androgen response elements).[2]

-

Procedure:

-

COS-1 cells are co-transfected with the AR expression vector and the ARE-luciferase reporter plasmid.

-

Transfected cells are treated with various concentrations of the test compounds (e.g., 11-KDHT, DHT).

-

After a 24-hour incubation period, the cells are lysed.

-

Luciferase activity in the cell lysates is measured using a luminometer.

-

The data is analyzed to determine the dose-response curve and calculate the EC50 value, which represents the concentration of the compound that elicits a half-maximal response.

-

Cell Proliferation Assay (Resazurin Assay)

-

Cell Lines: LNCaP and VCaP cells.[7]

-

Reagent: Resazurin (B115843) sodium salt.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach.

-

The cells are then treated with different concentrations of androgens (e.g., 11-KDHT, DHT) or a vehicle control.

-

After the desired incubation period (e.g., 7 days for LNCaP, 10 days for VCaP), resazurin solution is added to each well.

-

The plates are incubated for a further 1-4 hours to allow viable cells to metabolize resazurin into the fluorescent product, resorufin.

-

The fluorescence is measured using a plate reader (excitation ~560 nm, emission ~590 nm).

-

The fluorescence intensity is proportional to the number of viable cells.

-

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

-

Cell Lines: LNCaP and VCaP cells.[7]

-

Target Genes: KLK3, TMPRSS2, FKBP5.[7]

-

Procedure:

-

Cells are treated with androgens or a vehicle control for a specified time (e.g., 24 hours).

-

Total RNA is extracted from the cells using a suitable kit.

-

RNA is reverse-transcribed into complementary DNA (cDNA).

-

qPCR is performed using SYBR Green or TaqMan chemistry with gene-specific primers for the target and reference genes.

-

The relative expression of the target genes is calculated using the ΔΔCt method, normalized to a stable reference gene (e.g., GAPDH, ACTB).

-

Proteomic Analysis of Androgen-Regulated Proteins

-

Cell Line: VCaP cells.[1]

-

Treatment: 1 nM DHT or 11-KDHT for 48 hours.[6]

-

Methodology:

-

Protein Extraction: VCaP cells are treated with the respective androgens. Total protein is extracted from the cells.

-

Sample Preparation: Proteins are quantified, denatured, reduced, alkylated, and digested into peptides (typically with trypsin).

-

LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

-

Data Analysis: The MS/MS data is searched against a protein database to identify and quantify the proteins. Label-free quantification or isotopic labeling methods can be used to compare protein abundance between different treatment groups. Statistical analysis is performed to identify proteins that are significantly regulated by each androgen.

-

Conclusion

11-Ketodihydrotestosterone is a potent, adrenal-derived androgen with significant biological activity mediated through the androgen receptor. Its synthesis from readily available precursors, high binding affinity for the AR, and potent agonistic activity make it a key driver of androgen-dependent gene expression and cell proliferation. The slower metabolism of 11-KDHT compared to DHT suggests a prolonged duration of action, which is particularly relevant in the context of castration-resistant prostate cancer. The data and protocols presented in this guide underscore the importance of considering 11-oxygenated androgens in studies of androgen signaling and in the development of novel therapeutic strategies for prostate cancer and other androgen-dependent diseases. Further research into the clinical relevance of circulating and intratumoral 11-KDHT levels will be crucial for a complete understanding of its role in human physiology and pathology.

References

- 1. researchgate.net [researchgate.net]

- 2. Analysis of androgen receptor activity by reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cansa.org.za [cansa.org.za]

- 4. info.bioanalysis-zone.com [info.bioanalysis-zone.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 11-Ketotestosterone and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Androgenic Biomarker Profiling in Human Matrices and Cell Culture Samples Using High Through put, Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 11-Ketodihydrotestosterone (11-KDHT) Metabolic Pathway in Humans

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Ketodihydrotestosterone (B1662675) (11-KDHT) is an endogenous and potent androgen that plays a significant role in human physiology and pathophysiology, particularly in androgen-driven conditions such as prostate cancer. Unlike the canonical androgen, dihydrotestosterone (B1667394) (DHT), which is synthesized from testosterone, 11-KDHT is primarily derived from adrenal precursors. Its considerable bioactivity, comparable to that of DHT, and its distinct metabolic origin make it a crucial area of study for understanding androgen signaling and developing novel therapeutic strategies. This guide provides a comprehensive overview of the 11-KDHT metabolic pathway, including its synthesis, regulation, and biological functions, supported by quantitative data and detailed experimental methodologies.

The Metabolic Landscape of 11-Ketodihydrotestosterone

The biosynthesis of 11-KDHT in humans occurs through a multi-step enzymatic cascade primarily originating from the adrenal androgen precursor, 11β-hydroxyandrostenedione (11OHA4). Two main pathways contribute to its formation: the conventional pathway and a "backdoor" pathway.

Conventional Pathway of 11-KDHT Synthesis

The primary route to 11-KDHT begins with the adrenal C19 steroid, 11OHA4. The key enzymatic conversions in this pathway are:

-

Oxidation of 11OHA4: 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2) catalyzes the conversion of 11OHA4 to 11-ketoandrostenedione (11KA4). This step is crucial for activating the C11-oxygenated androgen pathway.[1][2]

-

Reduction of 11KA4: Aldo-keto reductase family 1 member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5, reduces the 17-keto group of 11KA4 to form 11-ketotestosterone (B164220) (11-KT).[3]

-

5α-Reduction of 11-KT: Steroid 5α-reductase enzymes (SRD5A1 and SRD5A2) convert 11-KT to the highly potent 11-ketodihydrotestosterone (11-KDHT).[3]

An alternative branch of this pathway involves the initial conversion of 11OHA4 to 11β-hydroxytestosterone (11OHT) by 17β-hydroxysteroid dehydrogenases, followed by oxidation by HSD11B2 to form 11-KT.

The "Backdoor" Pathway to 11-KDHT

A "backdoor" pathway for 11-KDHT synthesis has also been described, which bypasses the conventional intermediates of androstenedione (B190577) and testosterone.[4][5] This pathway is particularly relevant in certain physiological and pathological states, such as congenital adrenal hyperplasia. The key steps in this proposed pathway involve the metabolism of C21 precursors:

-

Metabolism of 11β-hydroxyprogesterone (11OHP4) and 11-ketoprogesterone (B144819) (11KP4): These C21 steroids can be metabolized by 5α-reductase (SRD5A) and 3α-hydroxysteroid dehydrogenase (AKR1C2) to form intermediates.[4]

-

Conversion to C19 steroids: Cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1) can then act on these intermediates to produce C11-oxygenated C19 steroids, which can subsequently be converted to 11-KDHT.[4]

Quantitative Data on 11-KDHT and Related Metabolites

The following tables summarize the reported concentrations of 11-KDHT and its key precursors and metabolites in human plasma and prostate cancer tissue. These values highlight the significant presence of the C11-oxygenated androgen pathway.

| Compound | Plasma Concentration (nmol/L) | Reference |

| 11β-hydroxyandrostenedione (11OHA4) | 7.72 ± 2.85 (women) - 8.73 ± 5.13 (boys) | [6] |

| 11β-hydroxyandrostenedione (11OHA4) | ≈230-440 nM | [7][8] |

| 11-ketotestosterone (11-KT) | ≈250-390 nM | [7][8] |

| 11-ketodihydrotestosterone (11-KDHT) | ≈19 nM | [7][8] |

| Dihydrotestosterone (DHT) | <0.14 nM | [8] |

Table 1: Circulating Levels of 11-Oxygenated Androgens and DHT in Human Plasma.

| Compound | Prostate Cancer Tissue Concentration (ng/g) | Reference |

| 11β-hydroxyandrostenedione (11OHA4) | 13 - 37.5 (unconjugated) | [7][8] |

| 11-ketotestosterone (11-KT) | 13 - 37.5 (unconjugated) | [7][8] |

| 11-ketodihydrotestosterone (11-KDHT) | 13 - 37.5 (unconjugated) | [7][8] |

Table 2: Levels of Unconjugated 11-Oxygenated Androgens in Human Prostate Cancer Tissue.

Signaling Pathway and Biological Activity

11-KDHT is a potent agonist of the androgen receptor (AR).[7] Its binding affinity and transactivation capacity are comparable to that of DHT, the most potent canonical androgen.[7][9] Upon binding to the AR in the cytoplasm, 11-KDHT induces a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation to the nucleus. In the nucleus, the 11-KDHT-AR complex binds to androgen response elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of androgen-responsive genes. This signaling cascade ultimately drives various physiological processes, including cell proliferation and protein expression, particularly in androgen-dependent tissues like the prostate.[7]

Experimental Protocols

Quantification of 11-Oxygenated Androgens by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the sensitive and specific measurement of 11-KDHT and other related steroids in biological matrices.[10][11]

1. Sample Preparation:

-

Protein Precipitation: To 100 µL of serum, add 200 µL of cold acetonitrile (B52724) containing internal standards (e.g., deuterated analogs of the target steroids).

-

Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent, such as 50% methanol (B129727) in water, for LC-MS/MS analysis.

2. Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18) is typically used for separation.

-

Mobile Phases:

-

Mobile Phase A: Water with 0.1% formic acid or an ammonium (B1175870) fluoride (B91410) solution.[12]

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

-

Gradient Elution: A gradient elution program is employed to separate the different steroid isomers. The specific gradient will depend on the analytes of interest and the column used.

3. Tandem Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring specific precursor-to-product ion transitions for each analyte and its corresponding internal standard. This provides high selectivity and sensitivity.

Androgen Receptor Activation Assay

This cell-based assay is used to determine the functional activity of androgens like 11-KDHT by measuring their ability to activate the androgen receptor and induce the expression of a reporter gene.[13][14]

1. Cell Culture and Transfection:

-

Cell Line: A suitable cell line that is responsive to androgens, such as the human prostate cancer cell line LNCaP or a cell line engineered to express the androgen receptor (e.g., PC3-AR), is used.[13]

-

Transfection: Cells are transiently transfected with a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., PSA promoter/enhancer-luc).[13] A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization.

2. Compound Treatment:

-

After transfection, cells are treated with varying concentrations of the test compound (e.g., 11-KDHT) or a known androgen (e.g., DHT) as a positive control. A vehicle control (e.g., DMSO) is also included.

3. Luciferase Assay:

-

Following an incubation period (typically 24-48 hours), cells are lysed.

-

The luciferase activity in the cell lysates is measured using a luminometer after the addition of the appropriate luciferase substrate.

-

The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.

-

The fold induction of luciferase activity relative to the vehicle control is calculated to determine the androgenic activity of the compound.

Diagrams and Visualizations

Caption: The conventional metabolic pathway of 11-ketodihydrotestosterone synthesis.

Caption: The backdoor metabolic pathway for 11-ketodihydrotestosterone synthesis.

Caption: Experimental workflow for LC-MS/MS quantification of 11-oxygenated androgens.

Caption: Experimental workflow for the androgen receptor activation assay.

Conclusion

The 11-ketodihydrotestosterone metabolic pathway represents a critical, yet often overlooked, aspect of androgen biology. The synthesis of this potent androgen from adrenal precursors provides an alternative route to androgen receptor activation that is independent of the classical testosterone-to-DHT conversion. This has profound implications for our understanding of androgen-driven diseases, particularly castration-resistant prostate cancer, where adrenal androgens become a key source of fuel for tumor growth. The data and methodologies presented in this guide offer a robust foundation for researchers and drug development professionals to further investigate the role of 11-KDHT and to explore novel therapeutic strategies targeting its synthesis and action. A deeper understanding of this pathway is paramount for the development of more effective treatments for a range of androgen-related disorders.

References

- 1. 11-Ketotestosterone and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The in vitro metabolism of 11β-hydroxyprogesterone and 11-ketoprogesterone to 11-ketodihydrotestosterone in the backdoor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Androgen backdoor pathway - Wikipedia [en.wikipedia.org]

- 6. 11-Keto-testosterone and Other Androgens of Adrenal Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Profiling adrenal 11β-hydroxyandrostenedione metabolites in prostate cancer cells, tissue and plasma: UPC2-MS/MS quantification of 11β-hydroxytestosterone, 11keto-testosterone and 11keto-dihydrotestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 11-Ketotestosterone Is the Dominant Circulating Bioactive Androgen During Normal and Premature Adrenarche - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. endocrine-abstracts.org [endocrine-abstracts.org]

- 13. Ligand-Independent Activation of Androgen Receptors by Rho GTPase Signaling in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Chemical Properties of 11-Ketodihydrotestosterone-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 11-Ketodihydrotestosterone-d3 (11-KDHT-d3), a deuterated isotopologue of the potent androgen, 11-Ketodihydrotestosterone (11-KDHT). 11-KDHT has emerged as a significant metabolite in androgen physiology and pathology, particularly in the context of castration-resistant prostate cancer. This document details the synthesis, chemical properties, and biological relevance of 11-KDHT-d3, offering valuable information for researchers in endocrinology, oncology, and drug development. The inclusion of detailed experimental protocols, data presented in structured tables, and visualizations of key pathways aims to facilitate a deeper understanding and practical application of this compound in research settings.

Introduction

11-Ketodihydrotestosterone (11-KDHT) is an endogenous steroid and a potent agonist of the androgen receptor (AR).[1][2] It is a metabolite of the adrenal androgen precursor 11β-hydroxyandrostenedione.[1][2] The biological significance of 11-KDHT has been increasingly recognized, especially its role in driving androgen-dependent gene expression and cell growth in prostate cancer.[1][2] Deuterium-labeled internal standards are indispensable for the accurate quantification of endogenous steroids by mass spectrometry. This compound (11-KDHT-d3) serves as an ideal internal standard for the measurement of 11-KDHT in biological matrices, enabling precise pharmacokinetic and metabolic studies.[3] This guide outlines the synthesis and chemical characteristics of 11-KDHT-d3, providing a foundational resource for its application in research.

Synthesis of this compound

While a specific, detailed, step-by-step synthesis protocol for this compound is not publicly available, a general approach can be inferred from established methods for the deuteration of steroids. The synthesis would likely involve the introduction of deuterium (B1214612) atoms at the C16 and C17 positions of an appropriate steroid precursor.

A plausible synthetic route would start from a precursor already containing the 11-keto and 3-keto functionalities, as well as the 5α-androstane backbone. The introduction of deuterium at the C17 position could be achieved through the reduction of a 17-keto group with a deuterated reducing agent, such as sodium borodeuteride (NaBD4). The deuterons at C16 could be introduced via a base-catalyzed exchange reaction in a deuterated solvent.

General Experimental Protocol for Deuteration

The following is a generalized protocol for the deuteration of a ketosteroid, which can be adapted for the synthesis of this compound.

Materials:

-

11-Ketodihydrotestosterone or a suitable precursor

-

Deuterated methanol (B129727) (Methanol-d4)

-

Sodium methoxide (B1231860)

-

Deuterated water (D2O)

-

Deuterated hydrochloric acid (DCl)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolution: Dissolve the starting steroid in deuterated methanol.

-

Base-Catalyzed Exchange: Add a catalytic amount of sodium methoxide to the solution to facilitate the exchange of protons for deuterons at positions alpha to the keto groups. The reaction is typically stirred at room temperature.

-

Reduction (if necessary): If starting from a 17-keto precursor, after the exchange reaction, the 17-keto group can be reduced to a hydroxyl group using a deuterated reducing agent like sodium borodeuteride to introduce a deuterium atom at C17.

-

Quenching: The reaction is quenched by the addition of deuterated acid (e.g., DCl in D2O) to neutralize the base.

-

Extraction: The deuterated steroid is extracted from the aqueous solution using an organic solvent.

-

Washing: The organic layer is washed with deuterated water to remove any residual base and salts.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

-

Characterization: The final product is characterized by mass spectrometry and NMR to confirm the incorporation and location of deuterium atoms.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Chemical Properties

The chemical properties of this compound are summarized in the table below. These properties are crucial for its use as an internal standard in analytical methods.

| Property | Value | Reference |

| Chemical Name | (5α,17β)-17-hydroxy-androstane-3,11-dione-16,16,17-d3 | [3] |

| Molecular Formula | C₁₉H₂₅D₃O₃ | [3] |

| Molecular Weight | 307.4 g/mol | [3][4] |

| CAS Number | 2479914-02-6 | [3][4] |

| Appearance | Crystalline solid | [3] |

| Purity | ≥98% | [4] |

| Deuterium Incorporation | ≥99% deuterated forms (d₁-d₃); ≤1% d₀ | [4] |

| Solubility | DMF: ~20 mg/mL; DMSO: ~30 mg/mL; Ethanol: ~20 mg/mL | [3] |

Biological Properties and Signaling Pathway

11-Ketodihydrotestosterone is a potent agonist of the androgen receptor (AR), a ligand-activated nuclear transcription factor that plays a critical role in the development and progression of prostate cancer.[1][2] Upon binding to androgens like 11-KDHT, the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on target genes, thereby modulating their transcription.[1][2]

Studies have shown that 11-KDHT binds to the human AR with high affinity and is a full agonist, exhibiting activity comparable to that of dihydrotestosterone (B1667394) (DHT) at a concentration of 1nM.[5]

| Property | Value | Reference |

| Target | Androgen Receptor (AR) | [1][2] |

| Biological Activity | Potent AR agonist | [1][2] |

| Ki for human AR | 20.4 nM (for non-deuterated 11-KDHT) | [1][2] |

| EC50 for human AR | 1.35 nM (for non-deuterated 11-KDHT) | [1][2] |

Androgen Receptor Signaling Pathway

Caption: Simplified signaling pathway of 11-Ketodihydrotestosterone via the Androgen Receptor.

Experimental Protocols for Analysis

The primary application of this compound is as an internal standard for its quantification in biological samples using mass spectrometry-based methods.

Protocol for LC-MS/MS Analysis

Sample Preparation:

-

Spiking: Spike the biological sample (e.g., plasma, serum, tissue homogenate) with a known amount of this compound.

-

Extraction: Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the steroids from the matrix.

-

Derivatization (Optional): Derivatization, for example with hydroxylamine, can be performed to improve chromatographic separation and ionization efficiency.

-

Reconstitution: Evaporate the solvent and reconstitute the sample in a suitable mobile phase.

LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used for steroid analysis.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid or ammonium (B1175870) fluoride.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both 11-KDHT and 11-KDHT-d3.

Analytical Workflow Diagram

Caption: A typical workflow for the quantification of 11-Ketodihydrotestosterone using its deuterated internal standard.

Conclusion

This compound is a vital tool for the accurate and precise quantification of its endogenous counterpart, 11-KDHT. As research into the role of 11-oxygenated androgens in health and disease continues to expand, the availability and understanding of such labeled standards are paramount. This guide provides a consolidated resource on the synthesis, chemical properties, and analytical applications of 11-KDHT-d3, intended to support the efforts of researchers in advancing our knowledge of androgen biology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. 11β-Hydroxydihydrotestosterone and 11-ketodihydrotestosterone, novel C19 steroids with androgenic activity: a putative role in castration resistant prostate cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of 11-Ketodihydrotestosterone: A Pivotal Androgen in Castration-Resistant Prostate Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Castration-resistant prostate cancer (CRPC) presents a significant clinical challenge, driven by the reactivation of androgen receptor (AR) signaling despite androgen deprivation therapy (ADT). While dihydrotestosterone (B1667394) (DHT) has long been considered the most potent intratumoral androgen, recent evidence has illuminated the critical role of an alternative and potent androgen, 11-ketodihydrotestosterone (B1662675) (11-KDHT). This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and pathological significance of 11-KDHT in CRPC. We present a synthesis of the current understanding of the 11-oxygenated androgen pathway, detailing the enzymatic steps leading to 11-KDHT production. Furthermore, this guide summarizes key quantitative data on the bioactivity of 11-KDHT, including its binding affinity to the androgen receptor, and its effects on gene expression and cell proliferation. Detailed experimental protocols for the characterization of 11-KDHT's role in CRPC are provided, alongside visualizations of key pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals in the field.

Introduction: The Androgen Receptor Axis in CRPC

The progression of prostate cancer is heavily reliant on the androgen receptor (AR) signaling pathway.[1] Androgen deprivation therapy (ADT), which aims to reduce circulating levels of testicular androgens like testosterone (B1683101), is the cornerstone of treatment for advanced prostate cancer.[2] However, the majority of patients eventually develop castration-resistant prostate cancer (CRPC), where the disease progresses despite castrate levels of testosterone.[2][3] It is now well-established that CRPC remains dependent on AR signaling, which can be reactivated through various mechanisms, including AR gene amplification, mutations, and intratumoral androgen synthesis.[1]

Historically, the focus of intratumoral androgen synthesis in CRPC has been on the conversion of adrenal precursors, such as dehydroepiandroepiandrosterone (DHEA) and androstenedione (B190577) (A4), to testosterone (T) and subsequently to the highly potent dihydrotestosterone (DHT).[4][5] However, a growing body of research has identified a crucial alternative pathway involving 11-oxygenated androgens, leading to the production of 11-ketotestosterone (B164220) (11-KT) and 11-ketodihydrotestosterone (11-KDHT).[4][6] These androgens are significant contributors to the persistent AR activation in CRPC.[2][7] This guide focuses specifically on the role of 11-KDHT, a potent androgen that is increasingly recognized as a key driver of CRPC.

Synthesis of 11-Ketodihydrotestosterone in CRPC

The synthesis of 11-KDHT in prostate cancer cells originates from the adrenal precursor 11β-hydroxyandrostenedione (11OHA4).[6] This pathway, often referred to as the "11-oxygenated androgen pathway," bypasses the classical androgen synthesis route that relies on DHEA and androstenedione as primary precursors for testosterone. The key enzymatic steps involved in the conversion of 11OHA4 to 11-KDHT are outlined below.

The key enzymes facilitating this pathway are:

-

11β-hydroxysteroid dehydrogenase type 2 (HSD11B2): This enzyme catalyzes the conversion of 11β-hydroxyandrostenedione (11OHA4) to 11-ketoandrostenedione (11KA4).[8]

-

Aldo-keto reductase family 1 member C3 (AKR1C3): AKR1C3 is a crucial enzyme in androgen synthesis and is often upregulated in CRPC.[9][10] It is responsible for the reduction of 11KA4 to 11-ketotestosterone (11KT) and 11-keto-5α-androstanedione to 11-KDHT.[9][10][11] Studies have shown that 11-oxygenated androgen precursors are preferred substrates for AKR1C3.[9]

-

Steroid 5α-reductase type 1 (SRD5A1): This enzyme is responsible for the 5α-reduction of 11-ketotestosterone to 11-KDHT and 11-ketoandrostenedione to 11-keto-5α-androstanedione.[1]

The presence and activity of these enzymes within the tumor microenvironment allow for the local production of potent androgens like 11-KDHT, thereby fueling AR-dependent tumor growth in a castrate environment.

Mechanism of Action and Biological Significance

11-KDHT functions as a potent agonist of the androgen receptor, comparable in activity to DHT.[4][6] Its mechanism of action involves binding to the AR, inducing a conformational change, and promoting the translocation of the AR to the nucleus. Once in the nucleus, the 11-KDHT-AR complex binds to androgen response elements (AREs) on the DNA, leading to the transcription of AR target genes that are critical for prostate cancer cell growth, proliferation, and survival.[1][12]

Androgen Receptor Binding and Activation

Competitive binding assays have demonstrated that 11-KDHT binds to the human AR with an affinity similar to that of DHT.[1] This high-affinity binding translates into potent transactivation of the AR, as shown by luciferase reporter assays.[4]

Regulation of AR-Target Genes and Proteins

Treatment of androgen-dependent prostate cancer cell lines, such as LNCaP and VCaP, with 11-KDHT leads to a significant upregulation of well-known AR-regulated genes and proteins.[1][13] Proteomic analyses have revealed that 11-KDHT can regulate the expression of a broader range of AR-regulated proteins compared to DHT in certain contexts, suggesting a potentially distinct biological role.[1]

Induction of Cell Proliferation

Consistent with its role as a potent androgen, 11-KDHT has been shown to induce cellular proliferation in androgen-dependent prostate cancer cell lines.[1][6] This proliferative effect underscores its importance in driving tumor growth in CRPC.

Metabolic Stability

In vitro studies have indicated that 11-KDHT and its precursor, 11-KT, are metabolized at a significantly lower rate in prostate cancer cells compared to T and DHT.[1][12] This reduced metabolism suggests that 11-KDHT may have a longer intracellular half-life, allowing for prolonged AR activation and a sustained pro-tumorigenic signal.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the biological activity of 11-KDHT in the context of CRPC.

Table 1: Androgen Receptor Binding Affinity

| Ligand | Ki (nM) |

| Mibolerone (Mib) | 0.38 |

| 11-KDHT | 20.4 |

| DHT | 22.7 |

| Testosterone (T) | 34.3 |

| 11-Ketotestosterone (11KT) | 80.8 |

| Data from competitive whole-cell binding assays in COS-1 cells transiently transfected with the human AR.[1] |

Table 2: Induction of LNCaP Cell Proliferation (Fold Change vs. Vehicle)

| Androgen (0.1 nM) | Fold Change |

| 11-KDHT | 1.6 |

| DHT | 1.4 |

| Testosterone (T) | 1.7 |

| 11-Ketotestosterone (11KT) | 2.0 |

| Data from resazurin (B115843) cell proliferation assays in LNCaP cells treated for 7 days.[1] |

Table 3: Regulation of AR-Regulated Proteins in VCaP Cells by 1 nM Androgen Treatment

| Protein | DHT (Fold Change) | 11-KDHT (Fold Change) |

| PSA (KLK3) | 3.5 | 4.2 |

| TMPRSS2 | 2.8 | 3.1 |

| FKBP5 | 4.1 | 5.3 |

| NKX3-1 | 2.5 | 2.9 |

| Data from proteomic analysis using LC-MS in VCaP cells.[13] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of 11-KDHT in CRPC.

Cell Culture and Androgen Treatment

-

Cell Lines: LNCaP and VCaP cells are commonly used models for androgen-dependent and castration-resistant prostate cancer, respectively.

-

Culture Medium: LNCaP cells are typically cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS). VCaP cells are cultured in DMEM with 10% FBS.

-

Androgen Deprivation: For androgen stimulation experiments, cells are first cultured in phenol (B47542) red-free medium supplemented with 10% charcoal-stripped FBS (CS-FBS) for 48-72 hours to deplete endogenous androgens.[14]

-

Androgen Treatment: 11-KDHT, DHT, T, and 11-KT (Steraloids, Newport, RI) are dissolved in absolute ethanol (B145695) to create stock solutions. For experiments, the steroids are diluted in the appropriate culture medium to the desired final concentrations (e.g., 0.1, 1, 10 nM). The final ethanol concentration should not exceed 0.1%.[1]

Whole-Cell Androgen Receptor Competitive Binding Assay

This assay determines the binding affinity of 11-KDHT to the AR.

-

Cell Culture and Transfection: COS-1 cells are seeded in 24-well plates and transiently transfected with a human AR expression vector (e.g., pSVARo) using a suitable transfection reagent.

-

Binding Assay: 24 hours post-transfection, the medium is replaced with a binding medium. Cells are then incubated with a constant concentration of a radiolabeled androgen (e.g., 0.2 nM [³H]-Mibolerone) and increasing concentrations of unlabeled competitor androgens (Mibolerone, DHT, 11-KDHT, T, 11-KT) for 16 hours at 4°C.

-

Washing and Lysis: After incubation, cells are washed multiple times with ice-cold PBS to remove unbound ligand. Cells are then lysed with a suitable lysis buffer.

-

Scintillation Counting: The radioactivity in the cell lysates is measured using a scintillation counter.

-

Data Analysis: The percentage of specific binding of the radiolabeled ligand is plotted against the concentration of the competitor. The Ki values are calculated using the Cheng-Prusoff equation.[15]

Luciferase Reporter Transactivation Assay

This assay measures the ability of 11-KDHT to activate AR-mediated gene transcription.

-

Cell Culture and Transfection: COS-1 cells are seeded in 96-well plates and co-transfected with an AR expression vector, a luciferase reporter plasmid containing AREs (e.g., 4xSC ARE1.2-luc), and a Renilla luciferase control vector (for normalization).

-

Androgen Treatment: 24 hours post-transfection, cells are treated with increasing concentrations of 11-KDHT, DHT, or other androgens for 24 hours.

-

Luciferase Assay: Cell lysates are prepared, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold induction of luciferase activity relative to the vehicle control is calculated and plotted against the androgen concentration to determine agonist potency (EC50) and efficacy.[4][7]

Quantitative Real-Time PCR (qPCR) for AR-Regulated Genes

This method quantifies the changes in mRNA expression of AR target genes in response to 11-KDHT.

-

Cell Culture and Treatment: LNCaP or VCaP cells are cultured in CS-FBS medium and then treated with 11-KDHT or other androgens for a specified time (e.g., 24 hours).

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells using a suitable kit, and its concentration and purity are determined. First-strand cDNA is synthesized from the RNA using a reverse transcription kit.

-

qPCR: qPCR is performed using a real-time PCR system with SYBR Green or TaqMan probes for specific AR target genes (e.g., KLK3/PSA, TMPRSS2, FKBP5) and housekeeping genes for normalization (e.g., GAPDH, ACTB).

-

Data Analysis: The relative gene expression is calculated using the ΔΔCt method, and the fold change in expression compared to the vehicle control is determined.[16][11]

Proteomic Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

This technique identifies and quantifies changes in the proteome of prostate cancer cells following 11-KDHT treatment.

-

Cell Culture and Protein Extraction: VCaP cells are treated with 11-KDHT or DHT. Total protein is extracted using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Digestion: Proteins are quantified, and a specific amount (e.g., 50 µg) is subjected to in-solution or in-gel digestion with trypsin.

-

LC-MS/MS Analysis: The resulting peptides are separated by reverse-phase liquid chromatography and analyzed by tandem mass spectrometry (e.g., on a Q-Exactive Orbitrap mass spectrometer).

-

Data Analysis: The raw mass spectrometry data is processed using software such as MaxQuant or Proteome Discoverer. Proteins are identified by searching against a human protein database. Label-free quantification or isotopic labeling methods are used to determine the relative abundance of proteins between different treatment groups.[13][15]

Cell Proliferation Assay (Resazurin Assay)

This assay measures the effect of 11-KDHT on the metabolic activity and proliferation of prostate cancer cells.

-

Cell Seeding: LNCaP or VCaP cells are seeded in 96-well plates in CS-FBS medium.

-

Androgen Treatment: After allowing the cells to attach, they are treated with various concentrations of 11-KDHT or other androgens.

-

Resazurin Incubation: At the end of the treatment period (e.g., 7-10 days), a resazurin solution is added to each well, and the plates are incubated for 2-4 hours at 37°C.[5][17]

-

Fluorescence Measurement: The fluorescence of the resorufin (B1680543) product is measured using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

Data Analysis: The fluorescence intensity, which is proportional to the number of viable cells, is used to calculate the fold change in cell proliferation compared to the vehicle control.[1][18]

Conclusion and Future Directions

The discovery and characterization of 11-ketodihydrotestosterone have significantly advanced our understanding of the mechanisms driving castration-resistant prostate cancer. It is now clear that 11-KDHT is a potent androgen that is synthesized intratumorally and contributes to the persistent activation of the androgen receptor in a castrate environment. Its high affinity for the AR, potent transactivation activity, and metabolic stability make it a key player in the progression of CRPC.

For researchers and drug development professionals, the 11-oxygenated androgen pathway represents a novel and compelling therapeutic target. The development of specific inhibitors targeting the key enzymes in this pathway, such as AKR1C3 and HSD11B2, holds promise for the treatment of CRPC. Future research should focus on:

-

In vivo validation: Further elucidating the contribution of 11-KDHT to tumor growth and progression in preclinical models of CRPC.

-

Clinical relevance: Quantifying the levels of 11-KDHT and its precursors in patient tumors and correlating these with clinical outcomes.

-

Therapeutic targeting: Designing and evaluating novel small molecule inhibitors of the 11-oxygenated androgen synthesis pathway.

A deeper understanding of the role of 11-KDHT in CRPC will undoubtedly pave the way for the development of more effective therapeutic strategies to combat this lethal disease.

References

- 1. genome.ucsc.edu [genome.ucsc.edu]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 4. benchchem.com [benchchem.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]

- 8. Effect of culture conditions on androgen sensitivity of the human prostatic cancer cell line LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Microarray coupled to quantitative RT-PCR analysis of androgen-regulated genes in human LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Betastasis [betastasis.com]

- 15. LC/LC-MS/MS of an Innovative Prostate Human Epithelial Cancer (PHEC) in vitro Model System - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Analysis of the androgen receptor-regulated lncRNA landscape identifies a role for ARLNC1 in prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 18. abcam.com [abcam.com]

11-Ketodihydrotestosterone: A Potent Agonist of the Androgen Receptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

11-Ketodihydrotestosterone (11-KDHT) is an endogenous steroid hormone and a potent agonist of the androgen receptor (AR).[1][2] Emerging research has highlighted its significant role in androgen-dependent processes, particularly in the context of castration-resistant prostate cancer (CRPC).[3][4][5] This technical guide provides a comprehensive overview of 11-KDHT, detailing its synthesis, mechanism of action, and biological activity, with a focus on quantitative data and experimental methodologies.

Synthesis of 11-Ketodihydrotestosterone

11-KDHT is not produced directly by the testes but is synthesized in peripheral tissues from adrenal-derived precursors. The primary precursor is 11β-hydroxyandrostenedione (11OHA4), one of the most abundant C19 steroids produced by the human adrenal gland.[4][6] The metabolic pathway involves several enzymatic steps, primarily occurring in tissues like the prostate and adipose tissue.[6][7]

The synthesis pathway from the adrenal precursor 11OHA4 to 11-KDHT is outlined below.[6][8]

Mechanism of Action: Androgen Receptor Signaling

Like other androgens, 11-KDHT exerts its biological effects by binding to and activating the androgen receptor, a ligand-activated nuclear transcription factor.[9] Upon binding, the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[10][11] In the nucleus, the AR-ligand complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[9][10] This classical or genomic signaling pathway regulates genes involved in cell proliferation, survival, and differentiation.[9][12]

In addition to the classical pathway, androgens can also elicit rapid, non-genomic effects through a non-classical signaling pathway.[10] This pathway involves AR localized to the plasma membrane, which can interact with and activate various downstream signaling cascades, such as the MAPK pathway.[10][13]

Potency and Efficacy of 11-Ketodihydrotestosterone

Quantitative studies have demonstrated that 11-KDHT is a potent and efficacious agonist of the human androgen receptor, with activity comparable to, and in some aspects exceeding, that of dihydrotestosterone (B1667394) (DHT).[3][4]

Androgen Receptor Binding Affinity and Agonist Potency

Competitive whole-cell binding assays and transactivation assays have been used to determine the binding affinity (Ki) and potency (EC50) of 11-KDHT for the human AR.[1][2][3][4]

| Compound | Binding Affinity (Ki) (nM) | Agonist Potency (EC50) (nM) |

| 11-Ketodihydrotestosterone (11-KDHT) | 20.4 [1][2][3] | 1.35 [1][2] |

| Dihydrotestosterone (DHT) | Similar to 11-KDHT[3][4] | Comparable to 11-KDHT[3][4] |

| 11-Ketotestosterone (11KT) | 80.8[3] | Similar to Testosterone[3][4] |

| Testosterone (T) | Similar to 11-KDHT[3][4] | - |

Induction of AR-Regulated Gene Expression and Cellular Proliferation

Studies in androgen-dependent prostate cancer cell lines, such as LNCaP and VCaP, have shown that 11-KDHT effectively induces the expression of AR-regulated genes and promotes cell proliferation.[1][3][4]

Table 2: Effect of 11-KDHT on AR-Regulated Gene Expression in LNCaP and VCaP Cells [1][3]

| Gene | Cell Line | 11-KDHT Concentration (nM) | Fold Upregulation |

| KLK3 (PSA) | LNCaP | 10 | Significant |

| VCaP | 10 | Significant | |

| TMPRSS2 | LNCaP | 10 | Significant |

| VCaP | 10 | Significant | |

| FKBP5 | LNCaP | 10 | Significant |

| VCaP | 10 | Significant |

Table 3: Effect of 11-KDHT on Cell Proliferation in LNCaP and VCaP Cells [1][14]

| Cell Line | 11-KDHT Concentration (nM) | Fold Increase in Proliferation |

| LNCaP | 0.1 | 1.6 |

| 1 | 1.8 | |

| 10 | 2.2 | |

| VCaP | 0.1 | 1.5 |

| 1 | 2.0 |

Notably, proteomic analysis has revealed that 11-KDHT can regulate the expression of more AR-regulated proteins than DHT in VCaP cells.[3][4][5] Furthermore, in vitro conversion assays indicate that 11-KDHT is metabolized at a significantly lower rate compared to DHT, suggesting it may have a longer duration of action.[3][4][5]

Experimental Protocols

Competitive Whole-Cell Androgen Receptor Binding Assay

This assay determines the binding affinity of a test compound for the androgen receptor by measuring its ability to compete with a radiolabeled androgen for binding to the AR in intact cells.[4][8][15]

Methodology:

-

Cell Culture and Transfection: COS-1 cells are transiently transfected with an AR expression vector (e.g., pSVARo).[4][8]

-

Incubation: Transfected cells are incubated with a constant concentration of a radiolabeled AR agonist (e.g., 0.2 nM [³H]-Mibolerone) in the absence or presence of increasing concentrations of the unlabeled test compound (e.g., 11-KDHT, DHT).[4][8] Incubation is typically carried out for 16 hours.[4][8]

-

Washing and Lysis: After incubation, cells are washed to remove unbound ligand and then lysed.

-

Scintillation Counting: The amount of radiolabeled ligand bound to the AR in the cell lysate is quantified using a scintillation counter.

-

Data Analysis: The percentage of specific binding of the radiolabeled ligand is plotted against the concentration of the unlabeled competitor. The Ki value is calculated from the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand).[4]

Reporter Gene Assay for Androgen Receptor Activity

Reporter gene assays are used to quantify the transcriptional activity of the AR in response to a ligand.[11][16][17] A common approach utilizes a luciferase reporter gene under the control of an androgen-responsive promoter.[17][18][19]

Methodology:

-

Cell Culture and Transfection: Cells (e.g., COS-1 or VCaP) are co-transfected with an AR expression vector and a reporter plasmid containing a luciferase gene downstream of AREs (e.g., 4xSC ARE1.2-luc).[3][8]

-

Ligand Treatment: Transfected cells are treated with varying concentrations of the test compound (e.g., 11-KDHT) for a specified period (e.g., 24 hours).[3][8]

-

Cell Lysis: Cells are lysed to release the luciferase enzyme.

-

Luminometry: The luciferase substrate is added to the cell lysate, and the resulting luminescence, which is proportional to the luciferase activity, is measured using a luminometer.[18]

-

Data Analysis: The luciferase activity is normalized to a control (e.g., vehicle-treated cells) and expressed as a percentage of the maximal response to a potent AR agonist. The EC50 value, representing the concentration that produces 50% of the maximal response, is then determined.[3]

Cell Proliferation Assay

This assay measures the effect of a compound on the growth of androgen-dependent cells.[8][14]

Methodology:

-

Cell Seeding: Androgen-dependent cells (e.g., LNCaP or VCaP) are seeded in a multi-well plate.[8][14]

-

Steroid Treatment: Cells are treated with various concentrations of the test steroid (e.g., 0.1, 1, or 10 nM of 11-KDHT) in media supplemented with charcoal-stripped fetal calf serum (CS-FCS) to remove endogenous androgens.[8][14]

-

Incubation: Cells are incubated for an extended period (e.g., 7 days for LNCaP, 10 days for VCaP).[8]

-

Proliferation Measurement: Cell proliferation is assessed using a colorimetric assay, such as the resazurin (B115843) assay.[8]

-

Data Analysis: The absorbance is measured, and the results are expressed as a fold change in proliferation relative to vehicle-treated control cells.[8]

Conclusion

11-Ketodihydrotestosterone has emerged as a potent and physiologically relevant androgen receptor agonist. Its synthesis from adrenal precursors, coupled with its high potency and metabolic stability, suggests a significant role in androgen-driven physiology and pathology, particularly in the context of castration-resistant prostate cancer. The data and experimental protocols presented in this guide provide a valuable resource for researchers and drug development professionals working in the field of endocrinology and oncology. Further investigation into the clinical implications of 11-KDHT is warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 11-Ketodihydrotestosterone (11-KDHT) | Androgen Receptor Agonist | DC Chemicals [dcchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. 11-Ketotestosterone and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 11-Ketotestosterone and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 11-Ketotestosterone and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored | PLOS One [journals.plos.org]

- 9. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies [mdpi.com]

- 10. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]

- 11. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. abeomics.com [abeomics.com]

- 14. 11-Ketotestosterone and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored | PLOS One [journals.plos.org]

- 15. researchgate.net [researchgate.net]

- 16. Analysis of androgen receptor activity by reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]

- 18. reactionbiology.com [reactionbiology.com]

- 19. indigobiosciences.com [indigobiosciences.com]

The Resurgence of Adrenal Androgens: A Technical Guide to the Discovery and Significance of 11-Oxygenated C19 Steroids

For Researchers, Scientists, and Drug Development Professionals

Introduction

For decades, the landscape of human androgen physiology was dominated by testosterone (B1683101) (T) and its more potent metabolite, 5α-dihydrotestosterone (DHT), originating primarily from the gonads. Adrenal androgens, such as dehydroepiandrosterone (B1670201) (DHEA), were largely considered weak prohormones. However, the advent of sensitive mass spectrometry techniques has catalyzed a paradigm shift, resurrecting a class of adrenal-derived androgens that are proving to be critical players in both health and disease: the 11-oxygenated C19 steroids (11-oxyandrogens).

While identified in human adrenal tissue as early as the 1950s, the physiological relevance of 11-oxyandrogens was largely dismissed for over half a century.[1][2] It was their well-established role as the major androgens in teleost fish that kept them on the scientific radar.[1][3][4] Recent research has now firmly established that these compounds, particularly 11-ketotestosterone (B164220) (11KT) and 11-ketodihydrotestosterone (B1662675) (11KDHT), are potent agonists of the human androgen receptor (AR) and are the most abundant active androgens in several clinical contexts, including in women, children, and patients with castration-resistant prostate cancer (CRPC).[4][5][6]

This technical guide provides an in-depth overview of the discovery, biosynthesis, and characterization of adrenal-derived 11-oxygenated androgens, presenting key quantitative data, detailed experimental protocols, and visual pathways to support advanced research and drug development.

Biosynthesis of 11-Oxygenated Androgens: An Adrenal-Peripheral Axis

The synthesis of 11-oxyandrogens is a multi-step process that begins in the adrenal cortex and is completed in peripheral tissues. The defining step is the 11β-hydroxylation of C19 steroid precursors, a reaction catalyzed exclusively by an enzyme found in the adrenal gland.

The Central Role of CYP11B1:

The key enzyme that commits steroids to the 11-oxygenated pathway is Cytochrome P450 11β-hydroxylase (CYP11B1) .[1][2][7] This enzyme is expressed in the zona fasciculata and zona reticularis of the adrenal cortex and is primarily responsible for the final step of cortisol synthesis.[7] Crucially, CYP11B1 can also act on androstenedione (B190577) (A4) and, to a lesser extent, testosterone (T), to produce 11β-hydroxyandrostenedione (11OHA4) and 11β-hydroxytestosterone (11OHT), respectively.[7][8][9] The adrenal-specific expression of CYP11B1 is the reason these androgens are considered markers of adrenal activity.[2][7] Consequently, patients with adrenal insufficiency have negligible levels of 11-oxyandrogens.[6][7]

The production of the precursor, androstenedione, follows the classical steroidogenic pathway from cholesterol, involving key enzymes such as CYP11A1, 3β-hydroxysteroid dehydrogenase type 2 (HSD3B2), and CYP17A1.[2][9] The 17,20-lyase activity of CYP17A1 is significantly enhanced by the cofactor Cytochrome b5 (CYB5A).[5]

Peripheral Activation:

While the adrenal gland secretes 11OHA4 as the most abundant 11-oxyandrogen, this steroid has minimal androgenic activity.[2][5] The conversion to the potent androgen 11-ketotestosterone (11KT) occurs predominantly in peripheral tissues.[2][10] This involves a series of enzymatic steps:

-

Oxidation by HSD11B2: 11OHA4 is converted to 11-ketoandrostenedione (11KA4) by 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2) , an enzyme found in mineralocorticoid target tissues like the kidney.[8][10]

-

Reduction by AKR1C3: The final activation step is the conversion of 11KA4 to the potent androgen 11KT. This is catalyzed by Aldo-keto reductase 1C3 (AKR1C3) , also known as 17β-hydroxysteroid dehydrogenase type 5, which is expressed in various peripheral tissues, including adipose tissue and the prostate.[7][10]

The pathway can be further extended through 5α-reduction by the enzyme SRD5A to produce 11-ketodihydrotestosterone (11KDHT), a metabolite with potency comparable to DHT.[8][11]

Quantitative Data and Androgenic Potency

The clinical relevance of 11-oxyandrogens is underscored by their circulating concentrations and their potent activity at the androgen receptor.

Circulating Concentrations

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has enabled the precise quantification of 11-oxyandrogens in various populations. In many instances, particularly under conditions of adrenal androgen excess or gonadal androgen suppression, 11-oxyandrogens are the predominant circulating androgens.

Table 1: Circulating Concentrations of 11-Oxygenated Androgens in Clinical Conditions

| Analyte | Condition | Concentration Range (nmol/L) | Key Finding | Reference(s) |

|---|---|---|---|---|

| 11OHA4 | CRPC Patients (pre-abiraterone) | 3.1 – 6.1 (IQR) | Most abundant 11-oxyandrogen precursor. | [12] |

| 11KT | CRPC Patients (pre-abiraterone) | 0.4 – 1.3 (IQR) | Becomes the predominant active androgen after ADT. | [12][13] |

| 11KT & 11OHT | mCRPC Patients | Account for 81% of circulating active androgens. | Higher baseline levels associated with longer progression-free survival on ARPIs. | [14] |

| 11-oxyandrogens | Women with PCOS | Significantly higher than healthy controls. | Represent the majority (53%) of circulating androgens in PCOS. | [15] |

| 11-oxyandrogens | Children with Premature Adrenarche | Significantly elevated vs. controls. | Believed to mediate the phenotypic changes of pubarche, more so than DHEAS. |[16][17][18] |

Androgen Receptor Activation

Functional assays confirm that 11KT and 11KDHT are not mere metabolites but are bona fide androgens that potently activate the androgen receptor, driving gene expression and cellular proliferation.

Table 2: Androgenic Potency and Androgen Receptor (AR) Activation

| Compound | Assay Type | Metric | Value (nmol/L) | Comparison | Reference(s) |

|---|---|---|---|---|---|

| Testosterone (T) | AR Reporter Assay (HEK293 cells) | EC₅₀ | 0.22 | - | [19][20][21] |

| 11-Ketotestosterone (11KT) | AR Reporter Assay (HEK293 cells) | EC₅₀ | 0.74 | ~3.4-fold less potent than T in this system. | [19][20][21] |

| 11KT | AR Reporter Assay (MDA-kb2 cells) | EC₅₀ | ~5-fold higher than T | Maximum activity indistinguishable from T. | [5] |

| 11-Ketodihydrotestosterone (11KDHT) | AR Reporter & Proliferation Assays | Potency | Comparable to DHT | - | [11] |

| 11OHT | AR Reporter Assay | Potency | Less potent than 11KT | Lower maximal activity and higher EC₅₀. | [5] |

| 11OHA4 & 11KA4 | AR Reporter Assay | Potency | Minimal androgenic activity | Considered precursors. |[5] |

Experimental Protocols

The discovery and characterization of 11-oxyandrogens have been driven by specific and sensitive methodologies.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for steroid analysis due to its high selectivity and sensitivity, allowing for the simultaneous measurement of multiple analytes.[22]

A. Sample Preparation (Serum/Plasma):

-

Protein Precipitation: A simple and rapid first step. An organic solvent (e.g., methanol (B129727) or acetonitrile) is added to the serum sample to precipitate proteins. The sample is vortexed and then centrifuged to pellet the protein.[23]

-

Extraction:

-

Liquid-Liquid Extraction (LLE): The supernatant from protein precipitation is mixed with an immiscible organic solvent (e.g., dichloromethane (B109758) or methyl tert-butyl ether). Steroids partition into the organic layer, which is then separated, evaporated to dryness, and reconstituted in a mobile phase-compatible solvent.[23]

-

Supported Liquid Extraction (SLE): An alternative to LLE, where the aqueous sample is loaded onto a diatomaceous earth sorbent. An immiscible organic solvent is then passed through, and the steroids are eluted.[22]

-

Online Solid-Phase Extraction (SPE): An automated approach where the sample is injected and passed through a small extraction column (e.g., C18) online with the analytical column. This provides efficient cleanup and concentration and is suitable for high-throughput analysis.[23]

-

-

Derivatization (Optional): While not always necessary with modern sensitive instruments, derivatization can be used to improve ionization efficiency and sensitivity for certain steroids.

B. Chromatographic Separation:

-

Column: Reversed-phase columns (e.g., C8 or C18) are typically used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol) is employed. Additives like ammonium (B1175870) fluoride (B91410) or formic acid are often used to enhance ionization.[23][24]

-

Run Time: Modern methods are rapid, with run times typically between 5 and 7 minutes.[23][24]

C. Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

-

Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding stable isotope-labeled internal standard, ensuring high specificity and accurate quantification.

Functional Characterization via Androgen Receptor (AR) Reporter Assays

These in vitro assays are used to determine if a compound can bind to and activate the androgen receptor, and to quantify its potency (EC₅₀).

-

Cell Line Selection: Mammalian cell lines that do not endogenously express the AR, such as HEK293, are commonly used. Prostate cancer cell lines like LNCaP or VCaP, which endogenously express AR, can also be used to assess effects in a more disease-relevant context.[11][21]

-

Transfection:

-

An AR expression vector is transfected into the cells to produce the human androgen receptor.

-

A reporter vector is co-transfected. This vector contains an androgen response element (ARE) linked to a reporter gene, typically luciferase.

-

-

Steroid Treatment: After transfection, the cells are treated with a range of concentrations of the steroid of interest (e.g., 11KT) and reference androgens (T, DHT).

-

Luciferase Assay: After an incubation period (e.g., 24 hours), the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of AR activation, is measured using a luminometer.

-

Data Analysis: The luminescence data is plotted against the steroid concentration to generate a dose-response curve. From this curve, the EC₅₀ (the concentration that produces 50% of the maximal response) can be calculated and compared between compounds.

Conclusion and Future Directions

The rediscovery of 11-oxygenated androgens has fundamentally altered our understanding of androgen physiology. It is now clear that a comprehensive assessment of the androgen landscape in both physiological and pathological states must include this adrenal-derived class. Their role as the dominant androgens in conditions like PCOS, premature adrenarche, and CRPC opens new avenues for diagnostics, biomarkers, and therapeutic intervention.[6][15][25] For drug development professionals, the enzymes in the 11-oxyandrogen pathway, particularly AKR1C3, represent novel targets for modulating androgen signaling in diseases like prostate cancer. Future research will continue to unravel the nuanced roles of these steroids, their interaction with steroid-binding proteins, and their full potential in clinical applications.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Circulating 11-oxygenated androgens across species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Rise, Fall, and Resurrection of 11-Oxygenated Androgens in Human Physiology and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical Significance of 11-Oxygenated Androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 11-Oxygenated androgens in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. Classic and current concepts in adrenal steroidogenesis: a reappraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Adrenal androgens and androgen precursors: definition, synthesis, regulation and physiologic actions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 11-Ketotestosterone and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored | PLOS One [journals.plos.org]

- 12. The role of 11-oxygenated androgens in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 16. ovid.com [ovid.com]

- 17. The Unique Role of 11-Oxygenated C19 Steroids in Both Premature Adrenarche and Premature Pubarche - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Androgen receptor mutations modulate activation by 11-oxygenated androgens and glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. eo.bioscientifica.com [eo.bioscientifica.com]

- 22. scispace.com [scispace.com]

- 23. Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. endocrine-abstracts.org [endocrine-abstracts.org]

- 25. 11-Keto-Androsterone | Rupa Health [rupahealth.com]

11-Ketodihydrotestosterone-d3 certificate of analysis

An In-depth Technical Guide to 11-Ketodihydrotestosterone-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of this compound (11-KDHT-d3), a deuterated analog of the potent androgen, 11-Ketodihydrotestosterone. It serves as a crucial internal standard for the accurate quantification of its unlabeled counterpart in various biological matrices using mass spectrometry-based methods. This guide consolidates data typically found in a Certificate of Analysis, details its physicochemical properties, outlines its primary application, and provides representative experimental protocols. Furthermore, it visualizes the metabolic context and a typical analytical workflow to aid researchers in its practical application.

Certificate of Analysis: Typical Data

The following tables summarize the quantitative specifications and properties for this compound, based on data from reference material suppliers.

Table 1: Identification and Chemical Properties

| Parameter | Value |

| Chemical Name | (5α,17β)-17-hydroxy-androstane-3,11-dione-16,16,17-d3 |

| Synonyms | 5α-Androstane-3,11-dione-17β-ol-d3, 11-keto Dihydrotestosterone-d3[1][2] |

| CAS Number | 2479914-02-6[1][2] |

| Molecular Formula | C₁₉H₂₅D₃O₃[1][2] |

| Molecular Weight | 307.4 g/mol [1] |

| Appearance | Crystalline solid; White to off-white powder[1][3] |

Table 2: Purity and Isotopic Incorporation

| Parameter | Specification |

| Chemical Purity | ≥98% (determined against the unlabeled standard)[2] |

| Deuterium (B1214612) Incorporation | ≥99% deuterated forms (d₁-d₃); ≤1% d₀[2] |

Table 3: Solubility Data

| Solvent | Approximate Solubility |

| DMSO | 30 mg/mL[1][2] |